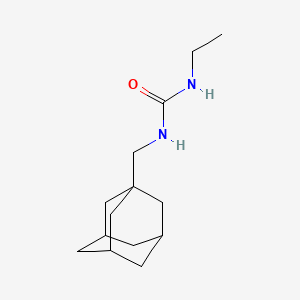

N-(1-adamantylméthyl)-N'-éthylurée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-adamantylmethyl)-N'-ethylurea is a useful research compound. Its molecular formula is C14H24N2O and its molecular weight is 236.359. The purity is usually 95%.

BenchChem offers high-quality N-(1-adamantylmethyl)-N'-ethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-adamantylmethyl)-N'-ethylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de dérivés adamantanes insaturés

“N-(1-adamantylméthyl)-N’-éthylurée” peut être utilisée dans la synthèse de dérivés adamantanes insaturés . Ces dérivés ont une haute réactivité, ce qui les rend utiles comme matières premières pour la synthèse de divers dérivés adamantanes fonctionnels .

Production de monomères

La haute réactivité des dérivés adamantanes insaturés leur permet d'être utilisés dans la production de monomères . Ces monomères peuvent ensuite être utilisés dans la création de polymères .

Création de carburants et d'huiles thermiquement stables

Les dérivés adamantanes insaturés peuvent être utilisés dans la création de carburants et d'huiles thermiquement stables et à haute énergie . Ceci est dû à leur haute réactivité et stabilité .

Développement de composés bioactifs

“N-(1-adamantylméthyl)-N’-éthylurée” peut être utilisée dans le développement de composés bioactifs . Ces composés peuvent avoir diverses applications dans le domaine de la médecine et de la biologie .

Applications pharmaceutiques

Les dérivés adamantanes insaturés peuvent être utilisés dans le développement de produits pharmaceutiques . Ceci est dû à leurs propriétés bioactives .

Production de polymères encombrants de type diamant

“N-(1-adamantylméthyl)-N’-éthylurée” peut être utilisée dans la production de polymères encombrants de type diamant, également appelés diamantinoïdes . Ces matériaux ont des propriétés uniques qui les rendent utiles dans diverses applications .

Activité antimicrobienne

Certains dérivés de “N-(1-adamantylméthyl)-N’-éthylurée” ont montré une activité antimicrobienne puissante contre certaines souches de bactéries pathogènes Gram-positives et Gram-négatives et le champignon de type levure Candida albicans .

Activité hypoglycémique

Certains dérivés de “N-(1-adamantylméthyl)-N’-éthylurée” ont montré une activité hypoglycémique significative chez les rats diabétiques induits par la streptozotocine (STZ) . Ceci suggère des applications potentielles dans le traitement du diabète .

Mécanisme D'action

Target of Action

N-(1-adamantylmethyl)-N’-ethylurea is a synthetic compound that has been identified as a designer drug Similar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds interact with the cannabinoid receptors in the brain, which play a crucial role in various physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

Based on the structure and properties of similar adamantane derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The adamantyl group in the compound could potentially enhance its lipophilicity, thereby increasing its ability to cross biological membranes and interact with its targets.

Biochemical Pathways

These pathways play a significant role in various physiological processes, including immune response, cell proliferation, and neuronal signaling .

Pharmacokinetics

The compound’s adamantyl group could potentially enhance its lipophilicity, which might influence its absorption and distribution within the body

Result of Action

If it acts as a synthetic cannabinoid, it could potentially alter neuronal signaling, immune response, and cell proliferation, among other physiological processes .

Propriétés

IUPAC Name |

1-(1-adamantylmethyl)-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-2-15-13(17)16-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLBDNGWXPUYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)

![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)